2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a phenyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the triazine and isoindole intermediates. The triazine ring can be synthesized through the reaction of cyanuric chloride with aniline derivatives under basic conditions . The isoindole moiety can be prepared via cyclization reactions involving phthalic anhydride and primary amines . The final step involves the coupling of the triazine and isoindole intermediates through a sulfanyl linkage, often facilitated by thiol reagents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the triazine ring can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Another triazine derivative with UV-absorbing properties.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Compounds with similar UV-absorbing and stabilizing properties.
Properties
Molecular Formula |
C19H14N4O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14N4O3S/c24-16-15(12-6-2-1-3-7-12)21-22-19(20-16)27-11-10-23-17(25)13-8-4-5-9-14(13)18(23)26/h1-9H,10-11H2,(H,20,22,24) |
InChI Key |
VGDDYULFJDPGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)SCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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